

4-Isopropylloxazolidine-2,5-dione IUPAC name and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Isopropylloxazolidine-2,5-dione

Cat. No.: B3423037

[Get Quote](#)

An In-depth Technical Guide to **4-Isopropylloxazolidine-2,5-dione** (L-Valine N-Carboxyanhydride)

Introduction

4-Isopropylloxazolidine-2,5-dione, more commonly known in scientific literature as L-Valine N-Carboxyanhydride (Val-NCA), is a pivotal heterocyclic compound derived from the natural amino acid L-valine. As a member of the N-carboxyanhydride (NCA) family, also known as Leuchs' anhydrides, this molecule serves as an activated building block for the synthesis of polypeptides.[1][2] Its unique structural properties, particularly the strained five-membered ring, render it highly susceptible to nucleophilic attack, enabling controlled polymerization into well-defined polypeptide structures. This guide provides a comprehensive overview for researchers and drug development professionals, detailing the compound's fundamental properties, synthesis protocols, polymerization mechanics, and critical applications in advanced materials and pharmaceutical development.

Core Identification: Nomenclature and Structure

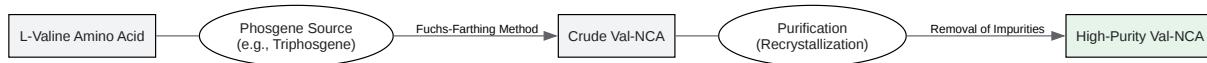
A precise understanding of the molecule's identity is fundamental for any scientific endeavor.

- IUPAC Name: The systematically recognized name is **4-isopropylloxazolidine-2,5-dione**.[3] An alternative, though less common, IUPAC name is 4-propan-2-yl-1,3-oxazolidine-2,5-dione.[4]

- Common Synonyms: L-Valine N-Carboxyanhydride (Val-NCA), (S)-4-Isopropyl-2,5-oxazolidinedione.[2][5]
- CAS Numbers:
 - 24601-74-9: Specific to the (S)-enantiomer, derived from L-valine.[2][5]
 - 2816-12-8: Often used for the racemic mixture or when stereochemistry is not specified.[3][4]

Molecular Structure: The structure features a five-membered oxazolidine ring containing two carbonyl groups at the C2 and C5 positions. The crucial chiral center is at the C4 position, bearing an isopropyl group derived from the L-valine side chain. This (S)-configuration is critical for its use in creating stereoregular polypeptides and chiral pharmaceuticals.[2]

Physicochemical Properties


The physical and chemical characteristics of Val-NCA dictate its handling, storage, and reactivity. It is a white to pale beige crystalline solid that is highly sensitive to moisture, which can cause hydrolysis back to the parent amino acid.[1][5][6]

Property	Value	Source(s)
Molecular Formula	C ₆ H ₉ NO ₃	[3][4][5]
Molecular Weight	143.14 g/mol	[3][4][5]
Appearance	White to Pale Beige Crystalline Solid	[5][6]
Melting Point	70-71 °C	[5][6][7]
Solubility	Soluble in Chloroform, Dichloromethane, Methanol	[5]
Density	~1.18 g/cm ³ (Predicted)	[5]

Synthesis and Purification: Activating the Amino Acid

The conversion of a stable amino acid like L-valine into a highly reactive NCA monomer is the cornerstone of its utility. The primary goal is to create an electrophilic species that can readily undergo ring-opening.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of Val-NCA.

Protocol 1: Synthesis via the Fuchs-Farthing Method

This is the most widely employed method for NCA synthesis, utilizing a phosgene source to cyclize the amino acid.^[8] The choice of triphosgene over gaseous phosgene is a common laboratory adaptation to improve safety and handling.

Causality: The reaction with phosgene (or its equivalent) converts the carboxylic acid and amine groups of L-valine into a cyclic anhydride. This strained ring structure is now "activated" for polymerization, a state the free amino acid cannot achieve.

Methodology:

- Preparation: Suspend L-valine (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous conditions are critical to prevent hydrolysis of the reagents and product.^[9]
- Phosgenation: Add triphosgene (approximately 0.4 equivalents, as it delivers 3 equivalents of phosgene) to the suspension.

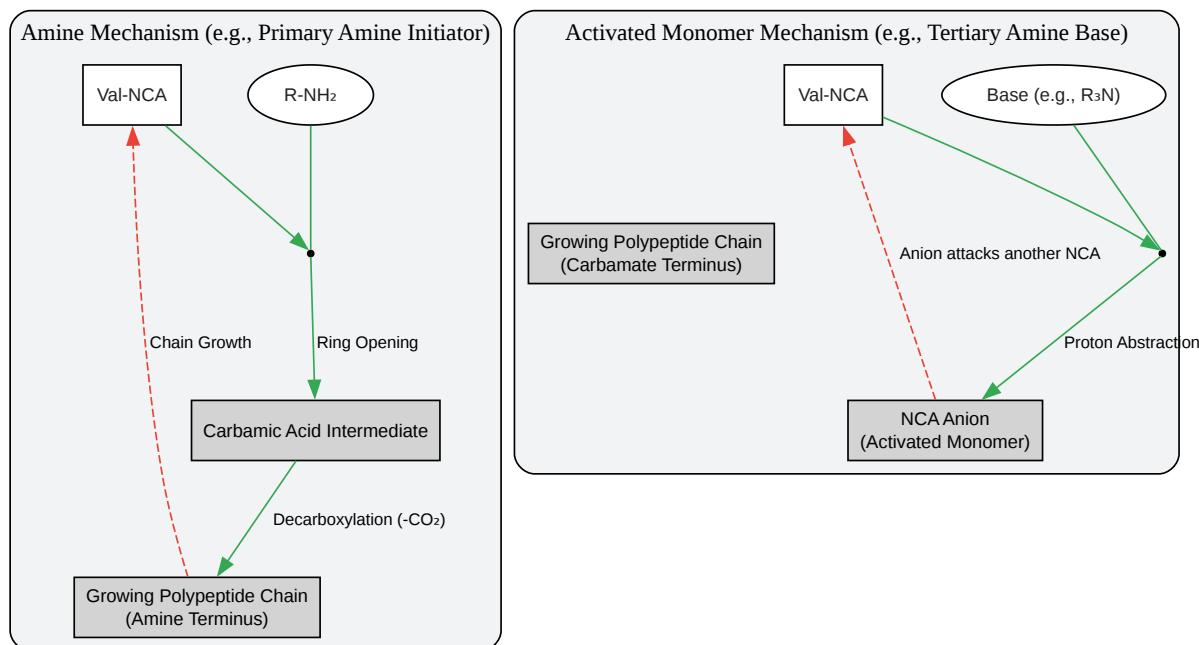
- Reaction: Heat the mixture to 50-60 °C and stir for 2-4 hours. The reaction is typically monitored by the dissolution of the solid amino acid as it converts to the soluble NCA.[10]
- Work-up: After the reaction is complete, the solvent and any residual phosgene are removed under vacuum. Extreme caution is required as phosgene is highly toxic.[9] The resulting crude product is a solid.

Protocol 2: Purification by Recrystallization

The purity of the NCA monomer is paramount for achieving controlled polymerization. Contaminants, especially unreacted amino acid hydrochloride salts, can act as unwanted initiators or terminating agents, leading to poorly defined polymers.[10]

Causality: Recrystallization exploits differences in solubility between the NCA product and impurities. The NCA is dissolved in a minimal amount of a suitable solvent system at an elevated temperature and then allowed to cool, causing the pure product to crystallize while impurities remain in the solution.

Methodology:


- Dissolution: Dissolve the crude Val-NCA solid in a minimal amount of warm, anhydrous THF.
- Precipitation: Slowly add an anti-solvent, such as anhydrous hexane (typically 4 parts hexane to 1 part THF), until the solution becomes cloudy.[9]
- Crystallization: Allow the mixture to cool to room temperature and then to 0 °C to maximize the yield of pure crystals.
- Isolation: Collect the white crystalline product by filtration under an inert atmosphere, wash with cold hexane, and dry under vacuum. The purity should be confirmed by ^1H NMR spectroscopy.

Core Application: Ring-Opening Polymerization (ROP)

The defining reaction of Val-NCA is its Ring-Opening Polymerization (ROP), which produces poly(L-valine) and can be integrated into complex block copolymers. The mechanism of

polymerization, and thus the final polymer properties, is highly dependent on the choice of initiator.[8]

ROP Mechanistic Pathways

[Click to download full resolution via product page](#)

Caption: The two primary mechanisms for the Ring-Opening Polymerization of NCAs.

Protocol 3: General ROP of Val-NCA via Amine Mechanism

This protocol describes a typical polymerization to produce a well-defined polypeptide, where the degree of polymerization is controlled by the monomer-to-initiator ratio ([M]/[I]).

Causality: A primary amine initiator acts as a nucleophile, attacking the C5 carbonyl of the NCA ring. This initiates a chain reaction where the newly formed terminal amine of the growing polymer chain attacks subsequent NCA monomers, leading to a controlled, living polymerization process.

Methodology:

- **Preparation:** In a glovebox or under high vacuum, dissolve the purified Val-NCA monomer in an anhydrous solvent (e.g., DMF or chloroform).
- **Initiation:** Prepare a stock solution of a primary amine initiator (e.g., benzylamine). Calculate the volume needed to achieve the desired $[M]/[I]$ ratio, which will determine the target molecular weight of the polypeptide.
- **Polymerization:** Rapidly inject the initiator solution into the stirring monomer solution. Allow the reaction to proceed for several hours to days, depending on the monomer reactivity and concentration.
- **Termination & Precipitation:** Terminate the reaction by precipitating the polymer in a non-solvent, such as methanol or diethyl ether. This step also serves to remove any unreacted monomer.
- **Isolation:** Collect the solid polypeptide by centrifugation or filtration, wash with the non-solvent, and dry under vacuum. The final product can be characterized by techniques like GPC (for molecular weight and dispersity) and CD spectroscopy (for secondary structure).

Applications in Drug Development and Materials Science

The utility of Val-NCA extends beyond basic polymer chemistry into highly specialized fields.

- **Pharmaceutical Intermediate:** Val-NCA is a valuable chiral building block for synthesizing complex, stereochemically pure active pharmaceutical ingredients (APIs). It has been identified as a key intermediate in the synthesis of drugs like the HIV protease inhibitor Saquinavir.[\[2\]](#)[\[11\]](#)

- Biomaterials: Polypeptides synthesized from Val-NCA, particularly block copolymers containing poly(L-valine) segments, are used to create advanced biomaterials. These materials are explored for applications in drug delivery, gene therapy, and tissue engineering due to their biocompatibility and ability to self-assemble into ordered structures like micelles or vesicles.[2][12]
- Surface Modification: The ROP of NCAs can be initiated from surfaces functionalized with primary amines, allowing for the growth of polypeptide "brushes." These modified surfaces can be designed to resist biofouling or to promote specific cell adhesion.

Safety and Handling

Proper handling is crucial due to the compound's reactivity and potential hazards.

- Hazard Statements: Classified as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]
- Precautionary Measures: Avoid breathing dust and ensure adequate ventilation. Wear protective gloves, clothing, and eye protection. Avoid contact with skin and eyes.[3]
- Storage: Due to its high moisture sensitivity, Val-NCA must be stored under inert, anhydrous conditions (e.g., in a glovebox or a sealed vial with desiccant) at room temperature or below to prevent degradation.[1][5]

Conclusion

4-Isopropylloxazolidine-2,5-dione is far more than a simple derivative of L-valine. It is a high-energy, synthetically versatile monomer that provides a powerful and controlled route to advanced polypeptide materials and complex chiral molecules. Its importance in both academic research and industrial drug development is rooted in the predictable and efficient chemistry of the N-carboxyanhydride ring. A thorough understanding of its synthesis, purification, and polymerization behavior, as detailed in this guide, is essential for any scientist aiming to leverage its potential to create next-generation polymers and pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]
- 2. nbinfo.com [nbinfo.com]
- 3. 4-Isopropylloxazolidine-2,5-dione | 2816-12-8 [sigmaaldrich.com]
- 4. 4-Isopropylloxazolidine-2,5-dione | C6H9NO3 | CID 102885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. nbinfo.com [nbinfo.com]
- 7. (S)-4-ISOPROPYLOXAZOLIDINE-2,5-DIONE CAS#: 24601-74-9 [m.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. pnas.org [pnas.org]
- 10. tandfonline.com [tandfonline.com]
- 11. pmcisochem.fr [pmcisochem.fr]
- 12. Recent advances in amino acid N-carboxyanhydrides and synthetic polypeptides: chemistry, self-assembly and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Isopropylloxazolidine-2,5-dione IUPAC name and structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3423037#4-isopropylloxazolidine-2-5-dione-iupac-name-and-structure\]](https://www.benchchem.com/product/b3423037#4-isopropylloxazolidine-2-5-dione-iupac-name-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com